Methyl isoeugenol glycol

Description

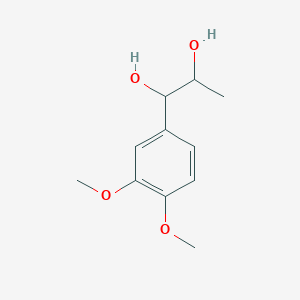

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(3,4-dimethoxyphenyl)propane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O4/c1-7(12)11(13)8-4-5-9(14-2)10(6-8)15-3/h4-7,11-13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGABKKBQQGFTLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC(=C(C=C1)OC)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20133-19-1 | |

| Record name | 1-(3,4-Dimethoxyphenyl)-1,2-propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20133-19-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl isoeugenol glycol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020133191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3,4-DIMETHOXYPHENYL)PROPANE-1,2-DIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N6222F124L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Strategies and Chemical Transformations

Chemo-Enzymatic Synthesis of 1-(3,4-Dimethoxyphenyl)propane-1,2-diol

Chemo-enzymatic methods combine the advantages of chemical and enzymatic reactions to synthesize complex molecules. For 1-(3,4-dimethoxyphenyl)propane-1,2-diol, these strategies often involve an initial chemical step to create a substrate that is then acted upon by an enzyme to produce the final diol. nih.govresearchgate.net

Lipase-Catalyzed Epoxidation and Subsequent Epoxide Hydrolysis

A prominent chemo-enzymatic route for synthesizing 1-(3,4-dimethoxyphenyl)propane-1,2-diol involves a two-step process. researchgate.net The first step is the epoxidation of a propenylbenzene precursor, followed by the hydrolysis of the resulting epoxide. nih.gov This method is based on the Prilezhaev reaction, where a peroxycarboxylic acid is generated in situ through lipase-catalyzed perhydrolysis of a carboxylic acid in the presence of hydrogen peroxide. nih.gov

Specifically, commercial immobilized lipase (B570770) B from Candida antarctica (Novozym 435) is a commonly used catalyst for this epoxidation. nih.gov The subsequent hydrolysis of the epoxide intermediate yields a mixture of two racemic diastereoisomers of the vicinal diol. nih.govresearchgate.net This approach has been successfully applied to synthesize a range of propenylbenzene derivatives, including 1-(3,4-dimethoxyphenyl)propane-1,2-diol. nih.gov

Whole-Cell Biotransformation Methodologies

Whole-cell biotransformation presents an alternative and often more sustainable approach for synthesizing valuable chemical compounds. This method utilizes intact microbial cells, which contain the necessary enzymatic machinery to carry out specific chemical conversions. While direct whole-cell synthesis of 1-(3,4-dimethoxyphenyl)propane-1,2-diol is a subject of ongoing research, related biotransformations highlight the potential of this methodology. For instance, engineered Escherichia coli strains have been developed to produce cis,cis-muconic acid from lignin-derived vanillin, showcasing the power of whole-cell systems in valorizing renewable resources. uninsubria.it

In the context of diol synthesis, microorganisms can be employed for the oxidation of a diastereoisomeric mixture of diols to produce corresponding hydroxy ketones. researchgate.net For example, strains of Dietzia sp. and Rhodococcus erythropolis have been used on a preparative scale for this purpose. researchgate.net This demonstrates the feasibility of using whole-cell systems for transformations involving phenylpropane-1,2-diol structures.

Stereoselective Synthesis and Diastereomeric Control

The control of stereochemistry is a critical aspect of synthesizing 1-(3,4-dimethoxyphenyl)propane-1,2-diol, as it possesses two chiral centers, leading to the possibility of four stereoisomers (two pairs of enantiomers, erythro and threo).

Strategies for Obtaining Erythro and Threo Diastereomers

The relative orientation of the substituents on the chiral carbons determines whether the diastereomer is erythro or threo. The synthesis of specific diastereomers often relies on the stereochemical outcome of the key reaction steps. For example, in the context of lignin (B12514952) model compounds, the aromatization of a p-quinone methide intermediate by the attack of a nucleophile at the α-position of its side-chain generates stereoisomeric forms. researchgate.net

In some cases, separation of the erythro and threo forms can be achieved through recrystallization. nih.gov For other phenylpropanoid structures, asymmetric synthesis routes have been developed where a key reaction, such as an asymmetric dihydroxylation, establishes the desired stereochemistry, which is then carried through subsequent transformations. researchgate.net The inversion of stereochemistry at one center via an SN2 reaction can be used to convert a threo-isomer to an erythro-isomer. researchgate.net

Influence of Reaction Conditions on Stereoisomer Ratio

The ratio of erythro to threo diastereomers can be significantly influenced by the reaction conditions. For instance, in studies of related lignin model compounds, the pH of the reaction medium has been shown to affect the proportion of erythro isomers, with lower pH conditions favoring their formation. researchgate.net The solvent composition, particularly the concentration of water, can also play a crucial role in determining the stereochemical outcome. researchgate.net

The preferential degradation of one diastereomer over another by microorganisms can also alter the final stereoisomer ratio. researchgate.net For example, cultures of Trametes versicolor and Phanerochaete chrysosporium have been observed to preferentially degrade the threo isomer of a related arylglycerol β-aryl ether. researchgate.net

Enantioselective Approaches for Chiral Phenylpropane-1,2-diols

The synthesis of enantiomerically pure phenylpropane-1,2-diols is of significant interest. One powerful method for achieving this is through the use of enantioselective enzymes. For example, a combination of enantioselective lyases and diastereoselective alcohol dehydrogenases has been employed to synthesize all four possible stereoisomers of 1-phenylpropane-1,2-diol (B147034) from simple starting materials like benzaldehyde (B42025) and acetaldehyde. lookchem.com

Thiamine diphosphate (B83284) (ThDP)-dependent enzymes such as benzaldehyde lyase (BAL) and benzoylformate decarboxylase (BFD) can catalyze the enantioselective formation of a C-C bond to produce chiral α-hydroxy ketones. lookchem.com These intermediates can then be reduced by stereocomplementary alcohol dehydrogenases to yield the desired diol stereoisomers with high enantiomeric and diastereomeric purity. lookchem.comnih.gov

Below is an interactive table summarizing the enzymatic synthesis of 1-phenylpropane-1,2-diol stereoisomers:

| Starting Materials | Enzyme Combination | Product Stereoisomer |

| Benzaldehyde, Acetaldehyde | Benzoylformate Decarboxylase (BFD) + Lactobacillus brevis Alcohol Dehydrogenase (recLb-ADH) | (1S,2S)-phenylpropane-1,2-diol |

| Benzaldehyde, Acetaldehyde | Benzoylformate Decarboxylase (BFD) + Thermoanaerobium sp. Alcohol Dehydrogenase (Th. sp.-ADH) | (1R,2S)-phenylpropane-1,2-diol |

| Benzaldehyde, Acetaldehyde | Benzaldehyde Lyase (BAL) + Lactobacillus brevis Alcohol Dehydrogenase (recLb-ADH) | (1S,2R)-phenylpropane-1,2-diol |

| Benzaldehyde, Acetaldehyde | Benzaldehyde Lyase (BAL) + Thermoanaerobium sp. Alcohol Dehydrogenase (Th. sp.-ADH) | (1R,2R)-phenylpropane-1,2-diol |

Laboratory Scale Synthesis and Optimization

The laboratory synthesis of 1-(3,4-Dimethoxyphenyl)propane-1,2-diol can be achieved through various strategic routes, primarily involving the reduction of corresponding carbonyl compounds or the ring-opening of epoxides. These methods offer control over the stereochemistry of the final diol product.

A prominent synthetic pathway to 1-(3,4-Dimethoxyphenyl)propane-1,2-diol involves the reduction of the corresponding α-hydroxy ketone, 1-(3,4-Dimethoxyphenyl)-2-hydroxypropan-1-one. This method is advantageous as it can provide diastereoselective control over the resulting diol. The choice of reducing agent is critical in determining the stereochemical outcome.

Commonly employed reducing agents for this transformation include hydride reagents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). For instance, the reduction of the carbonyl group in a similar structure, 1-(3-Chlorophenyl)-1-hydroxypropan-2-one, to its corresponding diol is effectively carried out using sodium borohydride . The mechanism involves the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide to yield the secondary alcohol.

The reaction conditions, including solvent and temperature, can be optimized to enhance the yield and selectivity. Protic solvents like methanol (B129727) or ethanol (B145695) are often used with sodium borohydride. The diastereoselectivity of the reduction is influenced by the steric hindrance of the adjacent hydroxyl group, which can direct the approach of the hydride reagent.

| Reactant | Reducing Agent | Product | Key Considerations |

| 1-(3,4-Dimethoxyphenyl)-2-hydroxypropan-1-one | Sodium Borohydride (NaBH₄) | 1-(3,4-Dimethoxyphenyl)propane-1,2-diol | Diastereoselectivity influenced by steric hindrance |

| 1-(3,4-Dimethoxyphenyl)-2-hydroxypropan-1-one | Lithium Aluminum Hydride (LiAlH₄) | 1-(3,4-Dimethoxyphenyl)propane-1,2-diol | More reactive, requires anhydrous conditions |

Another effective synthetic strategy for obtaining 1-(3,4-Dimethoxyphenyl)propane-1,2-diol is through the ring-opening of a suitable epoxide precursor, such as 1-(3,4-dimethoxyphenyl)-1,2-epoxypropane. This method is particularly useful for stereospecific synthesis, as the ring-opening can proceed via an Sₙ2 mechanism, leading to an inversion of configuration at the attacked carbon atom.

The synthesis of a related neolignan, (1R,2S)-2-(4′-allyl-2′,6′-dimethoxyphenoxyl)-1-(4″-hydroxy-3″,5″-dimethoxyphenyl)propan-1-ol, showcases a similar approach where an epoxide is formed and subsequently opened . In a parallel synthesis for the target molecule, the epoxide can be subjected to hydrolysis under either acidic or basic conditions. Acid-catalyzed ring opening typically involves the protonation of the epoxide oxygen, followed by nucleophilic attack of water. Base-catalyzed hydrolysis involves the direct attack of a hydroxide (B78521) ion on one of the epoxide carbons.

The regioselectivity of the epoxide ring opening is dependent on the reaction conditions. In acid-catalyzed reactions, the nucleophile preferentially attacks the more substituted carbon atom, while in base-catalyzed reactions, the attack occurs at the less sterically hindered carbon.

Chemical Reactivity and Derivative Synthesis of 1-(3,4-Dimethoxyphenyl)propane-1,2-diol

The chemical reactivity of 1-(3,4-Dimethoxyphenyl)propane-1,2-diol is characterized by the functional groups present: the two hydroxyl groups and the dimethoxyphenyl moiety. These sites allow for a range of chemical transformations, including oxidation, nucleophilic substitution at the methoxy (B1213986) groups, and the formation of ester derivatives.

The oxidative transformation of 1-(3,4-Dimethoxyphenyl)propane-1,2-diol and related lignin model compounds is a subject of significant interest, particularly in the context of lignin biodegradation. The enzyme lignin peroxidase (LiP), for example, is known to catalyze the oxidation of such compounds.

In a reaction involving a similar lignin model compound, 1,2-bis(3,4-dimethoxyphenyl)propane-1,3-diol, lignin peroxidase in the presence of hydrogen peroxide (H₂O₂) leads to Cα-Cβ bond cleavage bwise.kr. This enzymatic oxidation results in the formation of 3,4-dimethoxybenzaldehyde (B141060) and 1-(3,4-dimethoxyphenyl)ethane-1,2-diol (B1254712) bwise.kr. The reaction is initiated by the one-electron oxidation of the aromatic ring, forming a cation radical, which then undergoes further reactions.

Non-enzymatic oxidants have also been studied. The oxidation of 1-(3,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)-1,3-propanediol with reagents like cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) and lead(IV) tetraacetate (LTA) has been shown to preferentially oxidize the threo diastereomer nih.gov. The product analysis from these oxidative degradations provides insights into the reaction mechanisms and the stereochemical preferences of different oxidants.

| Substrate | Oxidant | Major Products | Reaction Type |

| 1,2-bis(3,4-dimethoxyphenyl)propane-1,3-diol | Lignin Peroxidase / H₂O₂ | 3,4-Dimethoxybenzaldehyde, 1-(3,4-dimethoxyphenyl)ethane-1,2-diol | Enzymatic Cα-Cβ Cleavage bwise.kr |

| 1-(3,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)-1,3-propanediol | Cerium(IV) Ammonium Nitrate (CAN) | Oxidized products (preferential degradation of threo form) | Chemical Oxidation nih.gov |

| 1-(3,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)-1,3-propanediol | Lead(IV) Tetraacetate (LTA) | Oxidized products (preferential degradation of threo form) | Chemical Oxidation nih.gov |

The methoxy groups on the aromatic ring of 1-(3,4-Dimethoxyphenyl)propane-1,2-diol can undergo nucleophilic substitution, although this typically requires harsh reaction conditions or enzymatic catalysis. Aromatic nucleophilic substitution (SₙAr) reactions generally necessitate the presence of strong electron-withdrawing groups on the aromatic ring, which are absent in this compound researchgate.net.

However, demethylation, a form of nucleophilic substitution, has been observed in related lignin model compounds. For instance, the white-rot fungus Phlebia tremellosa is capable of demethylating 1-(3′,4′-dimethoxyphenyl)-2-(o-methoxyphenoxy)-propane-1,3-diol, with methanol being the product of this reaction semanticscholar.org. This biological transformation is stimulated by oxygen and involves enzymatic systems of the fungus semanticscholar.org.

In synthetic chemistry, achieving nucleophilic substitution of the methoxy groups would likely involve their conversion into better leaving groups or the use of organometallic reagents. Generally, the electron-donating nature of the methoxy groups makes the aromatic ring less susceptible to nucleophilic attack.

The hydroxyl groups of 1-(3,4-Dimethoxyphenyl)propane-1,2-diol can be readily converted into ester derivatives through esterification reactions. This can be achieved by reacting the diol with carboxylic acids, acid chlorides, or acid anhydrides. The choice of reaction conditions and reagents can allow for selective esterification of the primary or secondary hydroxyl group, or the esterification of both.

The use of lipases as catalysts for the selective esterification of aliphatic hydroxyl groups in phenolic substrates has been reported. This enzymatic approach offers a mild and selective method for synthesizing ester derivatives. For example, in a study on the esterification of dihydroconiferyl alcohol, a lipase was used to selectively target the aliphatic hydroxyl group without modifying the aromatic moieties. A similar strategy could be applied to 1-(3,4-Dimethoxyphenyl)propane-1,2-diol to achieve selective esterification.

Traditional chemical methods for esterification include the Fischer esterification, which involves reacting the diol with a carboxylic acid in the presence of an acid catalyst. Alternatively, the use of a more reactive acylating agent like an acid chloride or anhydride, often in the presence of a base such as pyridine (B92270) or triethylamine, can lead to higher yields and milder reaction conditions.

Mechanistic Investigations of Biological Activities

Elucidation of Molecular Mechanisms of Action

The biological significance of 1-(3,4-Dimethoxyphenyl)propane-1,2-diol is primarily understood through its role as an intermediate in the enzymatic degradation of lignin (B12514952), a complex aromatic polymer found in plant cell walls. The compound's interactions with specific biological targets are mainly centered around ligninolytic enzymes produced by microorganisms, such as white-rot fungi.

Research has identified 1-(3,4-Dimethoxyphenyl)propane-1,2-diol as a substrate and product in pathways involving lignin-degrading enzymes, particularly lignin peroxidase (LiP) and laccase. These enzymes are key players in the natural breakdown of wood and other lignocellulosic materials.

Lignin peroxidase, a heme-containing enzyme, catalyzes the oxidative cleavage of various bonds within the lignin polymer and its model compounds. In the presence of hydrogen peroxide (H₂O₂), LiP can oxidize non-phenolic lignin model compounds. For instance, the enzyme diarylpropane peroxidase (a type of lignin peroxidase) acts on 1,2-bis(3,4-dimethoxyphenyl)propane-1,3-diol, leading to the formation of 3,4-dimethoxybenzaldehyde (B141060) and 1-(3,4-dimethoxyphenyl)ethane-1,2-diol (B1254712). wikipedia.org This reaction highlights the Cα-Cβ cleavage of the propane side chain, a critical step in lignin depolymerization.

Similarly, laccase, a copper-containing oxidase, can also act on lignin model compounds. While laccase primarily oxidizes phenolic compounds, in the presence of small molecules known as mediators, its activity can be extended to non-phenolic substrates. For example, the laccase from the white-rot fungus Trametes versicolor, when used with the mediator 2,2'-azinobis(3-ethylbenzthiazoline-6-sulfonate) (ABTS), can oxidize non-phenolic lignin model compounds like 1-(3,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)-propane-1,3-diol to produce α-carbonyl derivatives. frontiersin.org

Another significant interaction is the demethylation of lignin model dimers. The white-rot fungus Phlebia tremellosa has been shown to demethylate 1-(3′,4′-dimethoxyphenyl)-2-(o-methoxyphenoxy)-propane-1,3-diol, producing methanol (B129727). researchgate.net This reaction is stimulated by oxygen and is a crucial step in modifying the structure of lignin-related compounds. researchgate.net

The following table summarizes the enzymatic transformations involving compounds structurally related to 1-(3,4-Dimethoxyphenyl)propane-1,2-diol.

| Enzyme | Substrate | Key Products | Reaction Type |

| Lignin Peroxidase (diarylpropane peroxidase) | 1,2-bis(3,4-dimethoxyphenyl)propane-1,3-diol | 3,4-dimethoxybenzaldehyde, 1-(3,4-dimethoxyphenyl)ethane-1,2-diol | Cα-Cβ cleavage |

| Laccase (with mediator) | 1-(3,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)-propane-1,3-diol | α-carbonyl derivatives | Oxidation |

| Fungal enzymes (Phlebia tremellosa) | 1-(3′,4′-dimethoxyphenyl)-2-(o-methoxyphenoxy)-propane-1,3-diol | Methanol | Demethylation |

The primary modulatory effects of 1-(3,4-Dimethoxyphenyl)propane-1,2-diol on cellular processes are observed in the context of microbial lignin degradation. The generation and transformation of this compound are integral to the metabolic pathways that allow certain fungi and bacteria to utilize lignin as a carbon source.

The enzymatic reactions involving this compound are part of a broader cellular response by microorganisms to lignocellulosic biomass. For instance, the expression and secretion of ligninolytic enzymes like lignin peroxidase and laccase are tightly regulated cellular processes in white-rot fungi, often triggered by nutrient limitation. The subsequent breakdown of lignin, which can produce intermediates like 1-(3,4-Dimethoxyphenyl)propane-1,2-diol, is a key aspect of the organism's nutrient cycling and carbon metabolism.

The oxidation of lignin model compounds by lignin peroxidase involves the formation of radical cations, which are highly reactive intermediates. nih.gov These radicals can undergo a variety of non-enzymatic reactions, leading to the cleavage of chemical bonds and the depolymerization of lignin. nih.gov The presence of oxygen can further influence these reactions by forming reactive peroxyl intermediates, which can accelerate the consumption of the substrate. nih.govnih.gov

In Vitro Studies of Biological Efficacy

Extensive searches of scientific literature did not yield specific studies on the direct biological efficacy of 1-(3,4-Dimethoxyphenyl)propane-1,2-diol in the areas outlined below. The existing research predominantly focuses on its role as a substrate or product in enzymatic lignin degradation.

Based on available scientific literature, no specific research has been published on the antimicrobial activity of 1-(3,4-Dimethoxyphenyl)propane-1,2-diol against either Gram-positive or Gram-negative bacteria.

There is no publicly available data from in vitro studies evaluating the efficacy of 1-(3,4-Dimethoxyphenyl)propane-1,2-diol against key pathogenic bacteria such as Staphylococcus aureus or Escherichia coli.

In the absence of studies on its antimicrobial activity, there are no proposed mechanisms of action for 1-(3,4-Dimethoxyphenyl)propane-1,2-diol related to bacterial cell membrane disruption or the inhibition of biofilm formation.

Antioxidant Capacity Assessment

The antioxidant potential of phenolic compounds, including those structurally related to 1-(3,4-Dimethoxyphenyl)propane-1,2-diol, is a key area of research. The ability of these compounds to neutralize free radicals is a primary determinant of their antioxidant activity.

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used method to evaluate the antioxidant capacity of various compounds. mdpi.comnih.govresearchgate.net This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the DPPH radical is observable as a color change from violet to pale yellow, which can be quantified spectrophotometrically by measuring the decrease in absorbance at approximately 517 nm. mdpi.comnih.gov

To standardize the evaluation of antioxidant activity, the results from radical scavenging assays are often compared with those of well-known reference antioxidants. Commonly used standards include Trolox (a water-soluble analog of vitamin E), ascorbic acid (vitamin C), quercetin, and gallic acid. nih.gov The antioxidant capacity can be expressed as the Trolox Equivalent Antioxidant Capacity (TEAC), which quantifies the antioxidant power of a compound relative to Trolox. mdpi.com

Phenolic compounds isolated from various natural extracts have been compared to these standards, often exhibiting significant antioxidant activity. nih.gov For instance, the antioxidant activity indexes (AAI) of reference standards like rutin, trolox, quercetin, and gallic acid provide a benchmark for evaluating the potency of new compounds. nih.gov Although direct comparative data for 1-(3,4-Dimethoxyphenyl)propane-1,2-diol against these reference antioxidants is not specified in the available literature, the general antioxidant properties of lignin-related phenolic compounds suggest potential for radical scavenging activity. mdpi.com

Anticancer Activity Research

The potential of phenylpropanoid compounds as anticancer agents is an active area of investigation. Research has focused on their ability to inhibit the growth of cancer cells and induce programmed cell death, known as apoptosis.

Studies have explored the cytotoxic effects of compounds structurally similar to 1-(3,4-Dimethoxyphenyl)propane-1,2-diol on various cancer cell lines. For example, a novel synthesized 1,3-diarylpropane compound, 1-(3',4',5'-Trimethoxyphenyl)-3-(3'',4''-dimethoxy-2''-hydroxyphenyl)-propane, demonstrated a growth inhibitory effect on human hepatoma HepG2 cells in a concentration-dependent manner. nih.gov

With regard to colon cancer cells, studies on other natural compounds have shown inhibitory effects on HCT-116 cell proliferation. For instance, a quercetin-zinc (II) complex was found to inhibit the proliferation of both HepG2 and HCT-116 cells in a dose-dependent manner. mdpi.com While direct evidence for 1-(3,4-Dimethoxyphenyl)propane-1,2-diol is lacking, the activity of structurally related compounds suggests a potential for antiproliferative effects that warrants further investigation.

Table 1: Illustrative Antiproliferative Activity of a Related Compound

| Compound | Cell Line | Effect |

|---|---|---|

| 1-(3',4',5'-Trimethoxyphenyl)-3-(3'',4''-dimethoxy-2''-hydroxyphenyl)-propane | HepG2 (Human Hepatoma) | Concentration-dependent growth inhibition |

The induction of apoptosis is a key mechanism for many anticancer agents. The growth inhibitory effect of 1-(3',4',5'-Trimethoxyphenyl)-3-(3'',4''-dimethoxy-2''-hydroxyphenyl)-propane on HepG2 cells has been associated with the induction of apoptosis. nih.gov This process involves a cascade of molecular events that lead to controlled cell death.

Mechanistic studies revealed that this compound induced G2/M phase arrest in the cell cycle and led to caspase-dependent apoptosis. nih.gov Furthermore, it was observed to modulate the levels of key apoptotic proteins. Specifically, it increased the expression of the pro-apoptotic protein Bax and decreased the levels of the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio is a critical event in the mitochondrial pathway of apoptosis. The compound also led to a decrease in the mitochondrial membrane potential and the release of cytochrome c from the mitochondria, further confirming the induction of apoptosis. nih.gov

Table 2: Modulation of Apoptotic Proteins by a Related Compound in HepG2 Cells

| Protein | Function | Effect of 1-(3',4',5'-Trimethoxyphenyl)-3-(3'',4''-dimethoxy-2''-hydroxyphenyl)-propane |

|---|---|---|

| Bax | Pro-apoptotic | Increased levels |

| Bcl-2 | Anti-apoptotic | Decreased levels |

| Death Receptor 4 (DR4) | Pro-apoptotic | Increased levels |

| Death Receptor 5 (DR5) | Pro-apoptotic | Increased levels |

Laccases are enzymes that can catalyze the oxidation of phenolic compounds. nih.govncsu.edu The oxidation of these compounds can lead to the formation of new products with potentially altered biological activities. Research has shown that the fungal laccase-catalyzed oxidation of 1-(3,4-dimethoxyphenyl)-1-propene can produce 1-(3,4-dimethoxyphenyl)propane-1,2-diol. electronicsandbooks.com

While the cytotoxicity of the laccase-catalyzed oxidation products of 1-(3,4-dimethoxyphenyl)propane-1,2-diol has not been specifically reported, the enzymatic modification of bioactive compounds is a strategy that can be employed to enhance their therapeutic properties. The oxidation process can lead to the formation of more reactive species, which could potentially exhibit increased cytotoxicity towards cancer cells. Further research is necessary to determine if the laccase-catalyzed oxidation of 1-(3,4-Dimethoxyphenyl)propane-1,2-diol results in products with enhanced anticancer activity.

Enzyme Inhibition Studies

Detailed profiling of 1-(3,4-Dimethoxyphenyl)propane-1,2-diol against a wide array of enzymes is not extensively documented. The following sections outline the current state of knowledge regarding its interaction with specific enzymes as per the available research.

A comprehensive search of scientific literature did not yield specific studies on the inhibitory activity of 1-(3,4-Dimethoxyphenyl)propane-1,2-diol against Monoamine Oxidase-A (MAO-A). Consequently, its profile as a potential MAO-A inhibitor is currently undetermined.

There is no available scientific data from the conducted searches detailing the binding affinity or interaction of 1-(3,4-Dimethoxyphenyl)propane-1,2-diol with Topoisomerase IIα or actin. Further research is required to ascertain any potential relationship.

The interaction of 1-(3,4-Dimethoxyphenyl)propane-1,2-diol with laccase, a multi-copper oxidase enzyme, has been documented, primarily in the context of lignin model compound degradation. Laccases catalyze one-electron oxidations of various substrates, including phenols and aromatic amines. ncsu.edumdpi.com

Research has shown that 1-(3,4-Dimethoxyphenyl)propane-1,2-diol can be a product of the fungal laccase-catalyzed oxidation of a related compound, 1-(3,4-dimethoxyphenyl)-1-propene, particularly when using a mediator like ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonate)). electronicsandbooks.com The reaction mechanism is proposed to proceed through an epoxide intermediate, 1-(3,4-dimethoxyphenyl)propane-1,2-epoxide. electronicsandbooks.com

Furthermore, 1-(3,4-Dimethoxyphenyl)propane-1,2-diol itself serves as a substrate for laccase. When treated with fungal laccase in a phosphate buffer (pH 5.9), it is efficiently oxidized, yielding 3,4-dimethoxybenzaldehyde as the primary product with a conversion of over 95 mol%. electronicsandbooks.com The reaction conditions, such as pH, can influence the product profile. For instance, in an acetate buffer (pH 4.5), the oxidation of the precursor 1-(3,4-dimethoxyphenyl)-1-propene yields the diol along with its acetylated derivatives. electronicsandbooks.com

Table 1: Products of Laccase-Catalyzed Reactions

| Precursor/Substrate | Reaction Conditions | Major Products | Citation |

|---|---|---|---|

| 1-(3,4-dimethoxyphenyl)-1-propene | Fungal laccase, ABTS, Acetate buffer (pH 4.5) | 1-(3,4-Dimethoxyphenyl)propane-1,2-diol, 1-O-acetyl and 2-O-acetyl derivatives, 3,4-dimethoxybenzaldehyde | electronicsandbooks.com |

| 1-(3,4-dimethoxyphenyl)-1-propene | Fungal laccase, ABTS, Phosphate buffer (pH 5.9) | 1-(3,4-Dimethoxyphenyl)propane-1,2-diol, 3,4-dimethoxybenzaldehyde | electronicsandbooks.com |

Effects on Membrane Fluidity

Direct experimental studies on the effects of 1-(3,4-Dimethoxyphenyl)propane-1,2-diol on membrane fluidity were not found. However, the behavior of related phenolic compounds provides a basis for potential interactions. Phenolic lipids and polyphenols can interact with and alter the properties of phospholipid bilayers. nih.gov

Due to their amphiphilic nature, such compounds can insert into cellular membranes, disturbing the molecular packing of the bilayer's components. nih.gov This interaction can lead to changes in membrane fluidity, permeability, and the function of integral membrane proteins. nih.gov Some polyphenols have been shown to decrease membrane fluidity by interfering with the arrangement of lipid alkyl chains. nih.gov The specific effects are dependent on the compound's structure, including its hydrophobicity and the nature of its functional groups. nih.gov For instance, some phenolic compounds interact with the polar head groups of phospholipids, causing local changes in lipid packing that can increase ion permeability. Given the structure of 1-(3,4-Dimethoxyphenyl)propane-1,2-diol, containing both a hydrophobic dimethoxyphenyl ring and hydrophilic diol groups, it is plausible that it could interact with the lipid bilayer, though the specific consequences for membrane fluidity require experimental verification.

Structure-Activity Relationship (SAR) Analysis of 1-(3,4-Dimethoxyphenyl)propane-1,2-diol and its Analogues

Influence of Stereochemistry (Erythro vs. Threo Isomers) on Reactivity and Biological Effects

The propane-1,2-diol side chain of this compound contains two chiral centers, meaning it can exist as different stereoisomers, namely erythro and threo diastereomers. chemistrysteps.comaskfilo.com The spatial arrangement of the hydroxyl groups defines these isomers: in a Fischer projection, the erythro isomer has similar groups on the same side, while the threo isomer has them on opposite sides. chemistrysteps.comchiralpedia.com This stereochemical difference can significantly impact how the molecule interacts with enzymes and other biological targets.

Studies on the closely related lignin model compound, 1-(3,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)-1,3-propanediol, have demonstrated that different enzymatic and chemical oxidants exhibit distinct stereopreferences. researchgate.net While oxidants like lignin peroxidase and cerium(IV) ammonium (B1175870) nitrate (B79036) preferentially oxidized the threo form, the laccase-mediator system based on ABTS was unique in showing a preferential oxidation of the erythro isomer. researchgate.net This finding highlights that the specific three-dimensional structure of the molecule is a critical determinant of its reactivity in laccase-catalyzed reactions. The preference for the erythro isomer suggests a specific fit within the enzyme's active site or a more favorable orientation for the electron transfer process mediated by ABTS.

Table 2: Stereopreference of Oxidants on a Lignin Model Compound Analogue

| Oxidizing System | Preferred Isomer Degraded | Citation |

|---|---|---|

| Laccase/ABTS | Erythro | researchgate.net |

| Lignin Peroxidase | Threo | researchgate.net |

| Cerium(IV) ammonium nitrate (CAN) | Threo | researchgate.net |

| Lead(IV) tetraacetate (LTA) | Threo | researchgate.net |

Contribution of Methoxy (B1213986) and Diol Moieties to Biological Interactions

The biological activities of 1-(3,4-Dimethoxyphenyl)propane-1,2-diol are intrinsically linked to its key functional groups: the two methoxy (-OCH₃) groups on the phenyl ring and the propane-1,2-diol side chain. Scientific studies on related phenolic compounds provide a framework for understanding the contribution of these moieties.

The methoxy groups play a crucial role in modulating the electronic properties of the aromatic ring, which in turn influences the compound's antioxidant potential. In studies of phenolic acids, it has been observed that the number and position of methoxy groups can significantly enhance antioxidant activity. mdpi.com Generally, an increased number of methoxyl groups correlates with higher antioxidant capacity. mdpi.com This enhancement is related to the electron-donating nature of the methoxy group, which can stabilize the phenoxyl radical formed during antioxidant reactions. Furthermore, research on other phenylpropanoids, such as syringin, suggests that a di-methoxy arrangement may contribute to antibacterial properties. nih.gov In the context of flavonoids, methoxy groups at specific positions have been shown to enhance anti-inflammatory activity. nih.gov

The diol moiety, consisting of two hydroxyl (-OH) groups, is central to the compound's ability to participate in hydrogen bonding and act as a free radical scavenger. Phenolic hydroxyl groups are widely recognized as the primary center for antioxidant ability in this class of compounds. mdpi.com The presence of multiple hydroxyl groups, as in dihydroxy phenolic acids, generally leads to higher antioxidant activity compared to their monohydroxy counterparts. mdpi.com These groups can readily donate a hydrogen atom to quench reactive oxygen species. The specific arrangement of the hydroxyl groups in the 1,2-diol configuration on the propane side chain can also influence the molecule's polarity, solubility, and interaction with biological targets like enzyme active sites.

Comparative Studies with Other Phenylpropanoid Derivatives

To understand the biological and chemical profile of 1-(3,4-Dimethoxyphenyl)propane-1,2-diol, it is useful to compare it with other derivatives within the broad class of phenylpropanoids. Phenylpropanoids are a diverse group of plant secondary metabolites originating from the amino acid phenylalanine. nih.gov

Comparative studies on various phenylpropanoids have highlighted significant structure-activity relationships. For instance, research on a series of 2-methoxyphenols demonstrated a wide range of cytotoxicity and inhibitory effects on enzymes like cyclooxygenase-2 (COX-2). nih.gov This illustrates how variations in the side chain and additional substitutions on the phenyl ring can drastically alter biological effects.

| Compound | Relative Cytotoxicity | COX-2 Inhibition Potential |

|---|---|---|

| Curcumin | High | Potent |

| Dehydrodiisoeugenol | High | Potent |

| Isoeugenol | Moderate | Inhibitor |

| Eugenol | Moderate | Inhibitor |

| Ferulic Acid | Low | Inhibitor |

The chemical reactivity of the propane side chain is also a key point of comparison. The compound 1-(3,4-Dimethoxyphenyl)propane-1,2-diol is a product of the oxidation of related phenylpropenes. For example, the enzyme Lignin Peroxidase (LiP) can oxidize 1-(3',4'-dimethoxyphenyl)propene, a precursor with a double bond in the side chain, to yield products like 3,4-dimethoxybenzaldehyde (veratraldehyde) and 1-(3',4'-dimethoxyphenyl)propan-2-one. nih.govresearchgate.net The presence of the diol in the target compound signifies a higher oxidation state of the side chain compared to phenylpropenes like eugenol or isoeugenol.

Furthermore, studies on the enzymatic degradation of complex lignin model compounds, which share the β-O-4 linkage and dimethoxyphenyl structure, show that different oxidative systems exhibit stereoselectivity. For the related compound 1-(3,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)-1,3-propanediol, oxidants like lignin peroxidase and cerium(IV) ammonium nitrate preferentially degrade the threo diastereomer, while a laccase-mediator system showed a preference for the erythro form. mdpi.com This highlights the stereochemical nuances that can govern the biological and chemical fate of such molecules.

Impact of Structural Alterations on Olfactory Characteristics

The olfactory properties of phenylpropanoid derivatives are highly dependent on their specific molecular structure, particularly their volatility and the nature of their functional groups. While 1-(3,4-Dimethoxyphenyl)propane-1,2-diol itself, due to the two polar hydroxyl groups in its diol moiety, is expected to have very low volatility and therefore be essentially odorless, its structural relatives with more volatile side chains are known for their distinct aromas. wikipedia.orgoup.com

The 3,4-dimethoxyphenyl group is structurally related to guaiacol (2-methoxyphenol) and its derivatives, which are well-studied for their olfactory characteristics. These compounds are known for their characteristic smoky, sweet, vanilla-like, and clove-like smells. mdpi.comnih.gov Alterations to the substituents on the phenyl ring and the side chain dramatically influence both the perceived odor quality and the odor threshold. For example, alkylation, alkenylation, or further methoxylation of the guaiacol core leads to a range of scents and potencies. nih.gov

| Compound | Structural Alteration (Relative to Guaiacol) | Common Odor Descriptors | Odor Threshold (ng/L air) |

|---|---|---|---|

| Guaiacol | Reference Compound | Smoky, medicinal, phenolic | 0.00033 |

| 4-Methylguaiacol | Methyl group at C4 | Smoky, spicy, sweet | 0.0031 |

| 4-Ethylguaiacol | Ethyl group at C4 | Smoky, clove-like, spicy | 0.00061 |

| 4-Vinylguaiacol | Vinyl group at C4 | Clove-like, spicy | 0.00063 |

| Eugenol (4-allyl-2-methoxyphenol) | Allyl group at C4 | Clove, spicy, woody | 0.012 |

| 5-Methoxyguaiacol | Methoxy group at C5 | Smoky, sweet, vanilla | 0.00018 |

| 5-Chloroguaiacol | Chlorine at C5 | Smoky, vanilla-like, sweet | 0.00072 |

The most significant structural alteration in 1-(3,4-Dimethoxyphenyl)propane-1,2-diol, with respect to its odorous phenylpropene precursors (like isoeugenol methyl ether), is the oxidation of the propene side chain to a propane-1,2-diol. This transformation from a non-polar C=C double bond to two polar C-OH groups drastically increases the molecule's ability to form hydrogen bonds. This leads to a substantial decrease in vapor pressure, which is a critical requirement for a substance to be perceived by the olfactory system. Therefore, the addition of the diol functionality effectively renders the molecule non-volatile and removes the characteristic aroma associated with its phenylpropanoid relatives.

Metabolism and Biodegradation in Biological Systems

Microbial Metabolism of 1-(3,4-Dimethoxyphenyl)propane-1,2-diol and Related Lignin (B12514952) Model Compounds

White-rot fungi are the most efficient lignin-degrading organisms known, primarily due to their secretion of extracellular ligninolytic enzymes.

Demethylation is a crucial initial step in the fungal degradation of methoxylated aromatic compounds. The white-rot fungus Phlebia tremellosa has been shown to dealkylate non-phenolic β-O-4-linked lignin model dimers, with the resulting phenolic products being susceptible to oxidation by laccase. researchgate.net In this process, methanol (B129727) is produced as a result of the demethylation. researchgate.net This reaction is stimulated by the presence of oxygen and can be inhibited by various metabolic inhibitors. researchgate.net Both the fungal mycelium and the extracellular medium are necessary for this demethylation to occur. researchgate.net While direct evidence for the demethylation of 1-(3,4-dimethoxyphenyl)propane-1,2-diol by Phlebia tremellosa is specific to related dimers, the general mechanism is applicable. Similarly, laccase from Coriolus versicolor (also known as Trametes versicolor) is known to be involved in demethylation reactions. researchgate.net

Laccase (benzenediol:oxygen oxidoreductase, EC 1.10.3.2) is a copper-containing oxidase that catalyzes the one-electron oxidation of a wide range of phenolic and non-phenolic aromatic compounds. frontiersin.org While laccase alone has a limited ability to oxidize non-phenolic lignin structures due to its relatively low redox potential, its oxidative capacity can be significantly enhanced by the presence of small molecules known as mediators. frontiersin.orgnih.govnih.gov

In the presence of mediators like 2,2'-azinobis(3-ethylbenzthiazoline-6-sulphonate) (ABTS), laccases from fungi such as Coriolus versicolor can oxidize non-phenolic lignin model compounds. frontiersin.orgnih.gov For instance, the laccase-ABTS system can oxidize compounds like 1-(3,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)-propane-1,3-diol, a β-O-4 model compound, leading to the formation of α-carbonyl derivatives. frontiersin.org The proposed mechanism involves the oxidation of the mediator by laccase, which then acts as a diffusible oxidizing agent to attack the non-phenolic lignin structure. frontiersin.org This expanded reactivity allows laccase to play a more significant role in lignin biodegradation than previously thought. nih.gov The fungal laccase-catalyzed oxidation of a related compound, 1-(3,4-dimethoxyphenyl)-1-propene, in the presence of ABTS, has been shown to produce 1-(3,4-dimethoxyphenyl)propane-1,2-diol and subsequently 3,4-dimethoxybenzaldehyde (B141060). electronicsandbooks.com

Table 1: Laccase-Mediator Systems in the Oxidation of Lignin Model Compounds

| Laccase Source | Mediator | Lignin Model Compound | Key Finding | Reference |

| Trametes versicolor | ABTS | 1-(3,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)-propane-1,3-diol | Oxidation to α-carbonyl derivatives | frontiersin.org |

| Trametes villosa | 1-HBT, Violuric acid | 1-(3,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)propan-1,3-diol | Comparison of oxidation rates with different mediators | nih.gov |

| Pycnoporus coccineus | ABTS | 1-(3,4-dimethoxyphenyl)-1-propene | Production of 1-(3,4-dimethoxyphenyl)propane-1,2-diol and 3,4-dimethoxybenzaldehyde | electronicsandbooks.com |

Lignin peroxidase (LiP, EC 1.11.1.14) is a heme-containing peroxidase with a high redox potential, enabling it to directly oxidize non-phenolic lignin structures. nih.govwikipedia.org A key reaction catalyzed by LiP in lignin degradation is the oxidative cleavage of the Cα-Cβ bond in the propyl side chain of phenylpropane units. nih.govnih.gov This reaction is a major pathway for the depolymerization of lignin. nih.gov

Studies using the white-rot fungus Phanerochaete chrysosporium, a primary source of LiP, have demonstrated this cleavage. wikipedia.org The catalytic cycle of LiP involves the formation of radical cations from the aromatic rings of lignin model compounds, which then undergo C-C bond cleavage. acs.org For a related compound, 1-(3',4'-dimethoxyphenyl)propene, LiP catalysis leads to the formation of 3,4-dimethoxybenzaldehyde (veratraldehyde) and 1-(3',4'-dimethoxyphenyl)propan-2-one. nih.govnih.gov The reaction is oxygen-dependent and involves the formation of reactive peroxyl intermediates. nih.govnih.gov While the direct cleavage of 1-(3,4-dimethoxyphenyl)propane-1,2-diol by LiP is not explicitly detailed in the search results, the cleavage of the Cα-Cβ bond in the propyl side chain of similar non-phenolic β-1 and β-O-4 lignin model compounds is a well-established mechanism for LiP. nih.govacs.org

While fungi are the primary lignin degraders, certain bacteria also possess the enzymatic machinery to break down lignin-related compounds. Pseudomonas acidovorans has been shown to grow on arylglycerol-β-aryl ether type lignin model compounds as a sole source of carbon and energy. nih.govnih.gov Although 1-(3,4-dimethoxyphenyl)propane-1,2-diol is a β-1 model compound, the metabolic capabilities of P. acidovorans on a similar β-O-4 compound, 1-(3,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol (B77969), provide a strong model for its potential degradation pathway.

The degradation of the β-O-4 model compound by P. acidovorans involves the initial oxidation of the Cα-hydroxyl group to a ketone. nih.govnih.gov This is followed by the cleavage of the β-aryl ether bond, a key step in the breakdown of this type of linkage. nih.govnih.gov Subsequent reactions include demethylation at the 4-O position and further side-chain oxidation, leading to the formation of smaller aromatic compounds that can enter central metabolic pathways. nih.govnih.gov

Fungal Degradation Mechanisms

Identification and Characterization of Metabolic Intermediates

The identification of metabolic intermediates is crucial for elucidating the degradation pathways of 1-(3,4-dimethoxyphenyl)propane-1,2-diol and related compounds.

In the fungal degradation by LiP, a major product resulting from the Cα-Cβ cleavage of the propyl side chain is 3,4-dimethoxybenzaldehyde (veratraldehyde). nih.govnih.gov

In the bacterial degradation of a related β-O-4 lignin model compound by Pseudomonas acidovorans, a series of metabolic intermediates have been identified. nih.govnih.gov These include:

1-(3,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)-1-oxo-propane-3-ol : The initial oxidation product.

2-methoxyphenol (guaiacol): A product of β-aryl ether bond cleavage.

β-hydroxypropioveratrone

Acetoveratrone

Veratric acid : A further oxidation product that can be funneled into central metabolism. nih.govnih.gov

Furthermore, demethylated intermediates such as 1-(4-hydroxy-3-methoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol and its corresponding oxidized and cleaved products have also been detected, indicating that demethylation is an active process during bacterial metabolism. nih.govnih.gov

Table 2: Identified Metabolic Intermediates in the Microbial Degradation of Lignin Model Compounds

| Organism/Enzyme | Lignin Model Compound | Identified Intermediates | Reference |

| Lignin Peroxidase (LiP) | 1-(3',4'-dimethoxyphenyl)propene | 3,4-dimethoxybenzaldehyde, 1-(3',4'-dimethoxyphenyl)propan-2-one | nih.govnih.gov |

| Pseudomonas acidovorans | 1-(3,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol | 1-(3,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)-1-oxo-propane-3-ol, 2-methoxyphenol, β-hydroxypropioveratrone, Acetoveratrone, Veratric acid | nih.govnih.gov |

| Laccase/C. versicolor | 1-(3,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)-propane-1,3-diol | α-carbonyl derivatives | frontiersin.orgnih.gov |

Analysis of Degradation Products in Microbial Cultures

Microbial degradation of compounds structurally similar to 1-(3,4-Dimethoxyphenyl)propane-1,2-diol is primarily an oxidative process. Ligninolytic enzymes, such as lignin peroxidases and laccases, produced by various fungi and bacteria, are known to catalyze the cleavage of the propane side chain. A common mechanism is the Cα-Cβ cleavage of the propylene side chain.

For instance, studies on the enzymatic oxidation of related compounds have shown the formation of 3,4-dimethoxybenzaldehyde (veratraldehyde) and 1-(3',4'-dimethoxyphenyl)propan-2-one as primary degradation products. Although direct evidence for 1-(3,4-Dimethoxyphenyl)propane-1,2-diol is not extensively documented, it is plausible that its microbial degradation would yield analogous products.

Further degradation of a more complex but structurally related compound, veratrylglycerol-beta-guaiacyl ether, by anaerobic rumen bacteria has been shown to produce metabolites such as vanillic acid and vanillin. This suggests that downstream metabolic pathways likely involve demethylation and further oxidation of the aromatic ring.

Below is a table summarizing potential degradation products based on studies of analogous compounds.

| Precursor Compound | Microbial System | Key Degradation Products |

| 1-(3',4'-dimethoxyphenyl)propene | Lignin Peroxidase (LiP) | 3,4-dimethoxybenzaldehyde (veratraldehyde), 1-(3',4'-dimethoxyphenyl)propan-2-one |

| Veratrylglycerol-beta-guaiacyl ether | Mixed Rumen Bacteria | Vanillic acid, Vanillin |

Isotopic Labeling Approaches in Metabolic Pathway Elucidation

Isotopic labeling is a powerful technique for tracing the metabolic fate of a molecule and elucidating complex biochemical pathways. nih.gov This methodology involves replacing one or more atoms of a molecule with their isotope, which can then be tracked as the molecule is metabolized.

In the context of lignin model compounds similar to 1-(3,4-Dimethoxyphenyl)propane-1,2-diol, isotopic labeling has been instrumental in confirming metabolic steps. For example, in a study on the demethylation of 1-(3′,4′-dimethoxyphenyl)-2-(o-methoxyphenoxy)-propane-1,3-diol by the white-rot fungus Phlebia tremellosa, the compound was labeled with a radioactive carbon-14 isotope at one of the methoxy (B1213986) groups (4′-O¹⁴CH₃). The release of radioactive methanol (¹⁴CH₃OH) provided direct evidence for the demethylation reaction. researchgate.net In older cultures, this labeled methanol was further metabolized to carbon dioxide (¹⁴CO₂). researchgate.net

Another approach involves the use of synthetic lignins (dehydrogenation polymers or DHPs) labeled with stable isotopes like carbon-13 (¹³C). In a study investigating lignin degradation by Rhodococcus jostii RHA1, a synthetic lignin labeled with ¹³C at the β-carbon of the sidechain was utilized. The incorporation of the ¹³C label into metabolites such as oxalic acid, 4-hydroxyphenylacetic acid, and 4-hydroxy-3-methoxyphenylacetic acid confirmed that these molecules were indeed derived from the breakdown of the lignin polymer. This approach provides a definitive link between the complex substrate and its low-molecular-weight degradation products.

These examples, while not directly involving 1-(3,4-Dimethoxyphenyl)propane-1,2-diol, illustrate the methodologies that are crucial for unequivocally determining its metabolic pathways in various biological systems.

Advanced Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of organic molecules, including 1-(3,4-Dimethoxyphenyl)propane-1,2-diol. It provides detailed information about the carbon-hydrogen framework of the molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques used to confirm the molecular structure of 1-(3,4-Dimethoxyphenyl)propane-1,2-diol. The chemical shifts, signal multiplicities, and integration values in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, allow for the assignment of each proton and carbon atom in the molecule.

The ¹H NMR spectrum would characteristically show signals for the aromatic protons on the dimethoxyphenyl ring, the methoxy (B1213986) group protons, and the protons of the propanediol side chain (at the Cα, Cβ, and Cγ positions). Similarly, the ¹³C NMR spectrum provides distinct signals for each carbon atom, including the aromatic carbons, the methoxy carbons, and the carbons of the aliphatic side chain. While specific spectral data can vary slightly based on the solvent and instrument frequency, typical chemical shift regions for the key structural units can be predicted. glbrc.orgresearchgate.net

| Assignment | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |

|---|---|---|

| Aromatic C-H | 6.80 - 7.00 | 110 - 122 |

| Aromatic C (quaternary) | - | 128 - 150 |

| -OCH₃ | 3.80 - 3.90 | 55 - 56 |

| Cα-H | ~4.50 | ~75 |

| Cβ-H | ~3.80 | ~73 |

| Cγ-H₂ | ~3.50 | ~64 |

| -OH | Variable | - |

Note: The expected chemical shifts are approximate and can be influenced by solvent, concentration, and temperature.

Due to the presence of two chiral centers at the Cα and Cβ positions, 1-(3,4-Dimethoxyphenyl)propane-1,2-diol can exist as diastereomers (erythro and threo forms). Advanced, multi-dimensional NMR techniques are essential for assigning the relative stereochemistry.

COSY (Correlation Spectroscopy): This 2D NMR experiment identifies proton-proton (¹H-¹H) spin-spin couplings, helping to establish the connectivity of the protons along the propane-1,2-diol side chain.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of ¹H and ¹³C signals for each C-H group. nih.govmdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is particularly crucial for stereochemical assignment. It detects protons that are close in space, and the intensity of the cross-peaks can be used to deduce the relative orientation of substituents on the chiral centers, thereby differentiating between the erythro and threo isomers. nih.govmdpi.com

The analysis of vicinal coupling constants (³JHH) between the protons on Cα and Cβ, obtained from high-resolution ¹H NMR spectra, can also provide critical information for distinguishing between diastereomers. mdpi.com

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with an error of less than 5 ppm. This precision allows for the determination of the elemental formula of 1-(3,4-Dimethoxyphenyl)propane-1,2-diol (C₁₁H₁₆O₄). By comparing the experimentally measured accurate mass with the theoretical mass calculated for possible elemental compositions, the molecular formula can be confirmed with a high degree of confidence. nih.govmdpi.com This is a critical step in the identification of novel compounds or for confirming the identity of a synthesized molecule.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. escholarship.org It is exceptionally useful for identifying 1-(3,4-Dimethoxyphenyl)propane-1,2-diol in complex mixtures, such as those resulting from the degradation of lignin (B12514952). nih.gov

In a GC-MS analysis, the sample mixture is first vaporized and separated based on the components' boiling points and interactions with the chromatographic column. As each separated component, such as 1-(3,4-Dimethoxyphenyl)propane-1,2-diol, elutes from the column, it enters the mass spectrometer. There, it is ionized, and the resulting ions are fragmented into a unique pattern. This fragmentation pattern, or mass spectrum, serves as a molecular "fingerprint" that can be compared to spectral libraries for positive identification. researchgate.netmdpi.com

Chromatographic Separations

Chromatographic techniques are fundamental for the isolation and purification of 1-(3,4-Dimethoxyphenyl)propane-1,2-diol from reaction mixtures or natural product extracts. The choice of technique depends on the scale and required purity of the separation.

Silica Gel Column Chromatography: This is a widely used preparative technique for purifying gram-scale quantities of the compound. A solution containing the compound is passed through a column packed with silica gel. Separation is achieved based on the differential adsorption of the components to the silica gel stationary phase, with elution controlled by a solvent system (mobile phase) of appropriate polarity. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and is suitable for both analytical and preparative-scale separations. For analytical purposes, it can be used to determine the purity of a sample and to quantify the amount of 1-(3,4-Dimethoxyphenyl)propane-1,2-diol present. researchgate.net In preparative HPLC, larger columns are used to isolate pure fractions of the compound. The separation of diastereomers (erythro and threo) can often be achieved using HPLC with an appropriate column and solvent system. lu.seresearchgate.net

High-Performance Liquid Chromatography (HPLC) with Chiral Columns for Diastereomer Resolution

High-Performance Liquid Chromatography (HPLC) is a crucial technique for the separation and analysis of stereoisomers of 1-(3,4-dimethoxyphenyl)propane-1,2-diol. Due to the presence of two chiral centers, the compound can exist as diastereomers (typically erythro and threo forms), which often exhibit different biological activities. Chiral HPLC provides a powerful means to resolve these isomers.

The separation is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based columns, such as those with amylose or cellulose derivatives coated on a silica gel support, are frequently employed for this purpose. The separation mechanism relies on the differential formation of transient diastereomeric complexes between the enantiomers/diastereomers and the chiral selector of the CSP. These differences in interaction energy lead to different retention times on the column, allowing for their resolution.

In the context of related lignin model compounds, such as β-O-4 dimers, reverse-phase HPLC columns have also been successfully evaluated to understand the chromatographic behavior of diastereomeric pairs. The choice of mobile phase, which often consists of mixtures of alkanes (like hexane) and alcohols (like isopropanol or ethanol), is critical and must be optimized to achieve baseline separation. The detection is commonly performed using a UV detector, as the aromatic ring in the compound absorbs ultraviolet light.

An alternative, indirect approach involves derivatizing the diol with a chiral agent to form diastereomeric esters. These esters can then be separated using standard, non-chiral HPLC on a normal-phase silica gel column.

Table 1: Illustrative HPLC Parameters for Diastereomer Resolution

| Parameter | Condition |

|---|---|

| Column | Chiral Polysaccharide-based (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | Hexane:Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 280 nm |

| Injection Volume | 10 µL |

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment

Thin-Layer Chromatography (TLC) serves as a rapid, cost-effective, and indispensable tool for qualitatively monitoring the progress of chemical reactions that produce or modify 1-(3,4-dimethoxyphenyl)propane-1,2-diol. It is also routinely used for the preliminary assessment of product purity.

The standard procedure involves spotting a small amount of the reaction mixture or the purified compound onto a TLC plate coated with an adsorbent, typically silica gel. The plate is then placed in a developing chamber containing a suitable mobile phase, often a mixture of nonpolar and polar solvents like ethyl acetate and hexane. The solvent moves up the plate by capillary action, and the components of the mixture separate based on their differential affinity for the stationary phase and solubility in the mobile phase.

For 1-(3,4-dimethoxyphenyl)propane-1,2-diol, which is more polar than its precursors (e.g., the corresponding alkene or ketone), it will have a lower Retention Factor (Rƒ) value. By comparing the Rƒ of the spots from the reaction mixture with those of the starting materials and the expected product, the progress of the reaction can be tracked over time. The disappearance of reactant spots and the appearance of a new product spot indicate conversion.

After development, the separated spots are visualized. Due to its aromatic nature, the compound can often be seen under UV light (at 254 nm) as a dark spot on a fluorescent background. Alternatively, the plate can be stained with a visualizing agent, such as phosphomolybdic acid or potassium permanganate solution, followed by gentle heating to reveal the spots. A pure sample of the compound should ideally appear as a single spot on the TLC plate.

X-ray Crystallography for Single Crystal Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic and molecular structure of a crystalline compound. wikipedia.org This technique provides unambiguous information about bond lengths, bond angles, and the absolute configuration of chiral centers, which is invaluable for a molecule like 1-(3,4-dimethoxyphenyl)propane-1,2-diol.

To perform this analysis, a high-quality single crystal of the compound must be grown. This crystal is then mounted in a diffractometer and irradiated with a beam of monochromatic X-rays. The crystal lattice diffracts the X-rays into a specific pattern of reflections. nih.gov By measuring the angles and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be calculated. nih.gov This map is then interpreted to build a molecular model, which is refined to best fit the experimental data. nih.govnih.gov

While specific crystallographic data for 1-(3,4-dimethoxyphenyl)propane-1,2-diol is not available in the searched literature, the analysis would yield key structural parameters. The data would confirm the relative stereochemistry of the two hydroxyl groups (erythro or threo) and provide detailed insight into the conformation of the molecule and the nature of intermolecular interactions, such as hydrogen bonding, within the crystal lattice.

Table 2: Example of Crystallographic Data Obtained from X-ray Analysis (Illustrative for a Related Compound)

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₁₆O₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.9308 |

| b (Å) | 10.9695 |

| c (Å) | 14.7966 |

| β (°) | 98.618 |

| Volume (ų) | 900.07 |

| Z (molecules/unit cell) | 4 |

Biophysical and Computational Approaches for Mechanistic Insight

Isothermal Titration Calorimetry (ITC) for Ligand-Protein Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to directly measure the thermodynamics of binding interactions in solution. malvernpanalytical.comnih.gov It is particularly useful for studying the binding of small molecules like 1-(3,4-dimethoxyphenyl)propane-1,2-diol to target proteins, such as lignin-degrading enzymes (e.g., peroxidases or laccases). nih.gov

In an ITC experiment, a solution of the ligand (the diol) is titrated in small aliquots into a sample cell containing the protein of interest. The instrument measures the minute amount of heat that is either released (exothermic) or absorbed (endothermic) upon binding. malvernpanalytical.com The resulting data provides a complete thermodynamic profile of the interaction in a single experiment. nih.govmdpi.com

Key parameters determined from an ITC experiment include:

Binding Affinity (Kₐ) or its reciprocal, the dissociation constant (Kₐ).

Stoichiometry of Binding (n) , which reveals the number of ligand molecules that bind to one protein molecule.

Enthalpy of Binding (ΔH) , the measure of heat change upon binding.

Entropy of Binding (ΔS) , which is calculated from the other parameters and provides insight into the hydrophobic and conformational changes associated with binding.

This information is crucial for understanding the driving forces behind the molecular recognition process. For instance, studies on lignin conversion by enzymes have utilized ITC to determine thermodynamic and kinetic parameters, demonstrating the technique's applicability in this area. nih.gov

Table 3: Typical Thermodynamic Parameters Determined by ITC for a Ligand-Protein Interaction

| Parameter | Symbol | Description |

|---|---|---|

| Association Constant | Kₐ | Measures the strength of the binding interaction. |

| Stoichiometry | n | The molar ratio of ligand to protein in the complex. |

| Enthalpy Change | ΔH | Heat released or absorbed during binding. |

| Entropy Change | ΔS | Change in the system's disorder upon binding. |

| Gibbs Free Energy Change | ΔG | Indicates the spontaneity of the binding process. |

Molecular Modeling and Docking Simulations for Enzyme Interaction Prediction

Molecular modeling and docking simulations are computational techniques used to predict and analyze how a ligand, such as 1-(3,4-dimethoxyphenyl)propane-1,2-diol, interacts with the active site of a target enzyme. These in silico methods provide valuable insights into the binding mode, affinity, and potential catalytic mechanism at an atomic level.

The process typically begins with high-resolution 3D structures of both the ligand and the protein, which can be obtained from crystallographic data or generated through homology modeling. Docking software then systematically samples a large number of possible orientations and conformations of the ligand within the protein's binding site. These poses are scored based on a function that estimates the binding free energy, with lower scores generally indicating a more favorable interaction.

Studies on related lignin model compounds, like veratryl alcohol, and their interaction with lignin peroxidase (LiP) have successfully used molecular docking and molecular dynamics (MD) simulations. sciforum.netnih.gov These simulations can identify key amino acid residues that stabilize the ligand through specific interactions, such as:

Hydrogen Bonds: Formed between the hydroxyl groups of the diol and polar residues in the active site.

Hydrophobic Interactions: Occurring between the dimethoxyphenyl ring of the ligand and nonpolar residues.

π-π Stacking: Potential interactions between the aromatic ring of the ligand and aromatic residues like tryptophan or phenylalanine.

These computational approaches are essential for generating hypotheses about enzyme function and for guiding the rational design of enzyme variants with improved catalytic properties for applications in bioremediation and biotechnology. nih.gov

Table 4: Example of Predicted Interactions from a Molecular Docking Simulation (Veratryl Alcohol with Lignin Peroxidase)

| Parameter | Finding |

|---|---|

| Binding Site | Surface-exposed Tryptophan (Trp171) residue |

| Docking Score | -5.8 kcal/mol (indicative of favorable binding) |

| Key Interacting Residues | Trp171, Glu168, Asp264 |

| Primary Interactions | Hydrogen bonds, π-π stacking with Trp171 |

Applications and Future Research Directions

Therapeutic and Medicinal Potential of 1-(3,4-Dimethoxyphenyl)propane-1,2-diol and its Derivatives

As a member of the phenylpropanoid class of natural compounds, 1-(3,4-Dimethoxyphenyl)propane-1,2-diol belongs to a family of molecules known for a wide array of biological activities. nih.govresearchgate.netnih.gov This inherent bioactivity provides a strong foundation for exploring its therapeutic and medicinal applications.

Development as Lead Compounds for Drug Discovery

Natural products and their derivatives have historically been a rich source of lead compounds for drug discovery. nih.gov The phenylpropanoid scaffold, as seen in 1-(3,4-Dimethoxyphenyl)propane-1,2-diol, is a valuable starting point for the synthesis of novel therapeutic agents. The structural complexity and specific stereochemistry of such compounds offer opportunities to create libraries of derivatives with diverse pharmacological profiles. The focus of drug discovery is often on identifying lead compounds—molecules that have pharmacological or biological activity likely to be therapeutically useful but may need optimization to become a drug. nih.gov Lignin-derived molecules, including this diol, can serve as a template for developing new drugs targeting a range of diseases.

Exploration of Potential for Treating Oxidative Stress and Microbial Infections

Lignin (B12514952) and its derivatives, which are rich in phenolic structures, are recognized for their antioxidant and antimicrobial properties. nih.govncsu.edunih.gov The antioxidant capacity stems from the ability of phenolic groups to scavenge free radicals, which are implicated in a variety of diseases. ncsu.edu Phenylpropanoids, as a class, are known to exhibit multifaceted effects, including antimicrobial, antioxidant, and anti-inflammatory activities. nih.gov

The biological activity of lignin-derived compounds is attributed to their chemical structure, including phenolic hydroxyl and methoxy (B1213986) groups. nih.govncsu.edu Studies on various technical lignins and their monomeric units have demonstrated inhibitory effects against different microorganisms, including both Gram-positive and Gram-negative bacteria. nih.govncsu.edunih.gov The potential of 1-(3,4-Dimethoxyphenyl)propane-1,2-diol and its derivatives to combat oxidative stress and microbial infections is an active area of research, driven by the need for new natural and effective therapeutic agents. mdpi.com

Preclinical Evaluation in Relevant Biological Models

The translation of promising in vitro findings into therapeutic applications requires rigorous evaluation in preclinical models. While specific preclinical data for 1-(3,4-Dimethoxyphenyl)propane-1,2-diol is not extensively documented, the broader class of lignin-derived compounds has been subject to such investigations. nih.gov The evaluation of lignin's pharmaceutical potential includes assessing its antimicrobial, antiviral, and antitumor activities. nih.gov These studies are crucial for understanding the in vivo efficacy, mechanisms of action, and potential for development into clinically useful treatments. Future research will likely involve the preclinical assessment of this specific diol and its optimized derivatives in various disease models.

Biotechnological Applications and Industrial Relevance

The industrial significance of 1-(3,4-Dimethoxyphenyl)propane-1,2-diol is primarily linked to its role as a model for lignin, a vast and underutilized renewable resource. nih.govnih.gov

Role in Lignin Valorization and Pulp Bleaching Processes

Lignin valorization aims to convert this complex polymer into value-added chemicals, materials, and fuels. nih.gov As a model compound representing the most common linkage in lignin (β-O-4 ether bond), 1-(3,4-Dimethoxyphenyl)propane-1,2-diol is instrumental in studying lignin depolymerization. ncsu.eduresearchgate.netmdpi.com

Enzymatic degradation, particularly using lignin peroxidase (LiP) from white-rot fungi, is a key focus of this research. wikipedia.orgresearchgate.netmdpi.com LiP catalyzes the oxidative cleavage of the Cα-Cβ bond in lignin model compounds, a critical step in breaking down the polymer. researchgate.netnih.gov Studies using related compounds have shown that LiP can produce valuable aromatic aldehydes, such as veratraldehyde, from lignin precursors. researchgate.netmdpi.comnih.gov

| Enzyme | Substrate (Model Compound) | Key Products | Industrial Relevance |

| Lignin Peroxidase (LiP) | 1,2-bis(3,4-dimethoxyphenyl)propane-1,3-diol | 3,4-dimethoxybenzaldehyde (B141060), 1-(3,4-dimethoxyphenyl)ethane-1,2-diol (B1254712) | Lignin Valorization, Biofuel Production wikipedia.org |

| Lignin Peroxidase (LiP) | 1-(3',4'-dimethoxyphenyl)propene | 3,4-dimethoxybenzaldehyde (Veratraldehyde), 1-(3',4'-dimethoxyphenyl)propan-2-one | Production of valuable aromatic chemicals researchgate.netnih.gov |

| Laccase | Non-phenolic β-O-4 lignin dimers | Phenolic compounds (via demethylation) | Pulp Bleaching, Lignin Modification researchgate.net |

In the pulp and paper industry, removing residual lignin from chemical pulps is essential for bleaching. eucalyptus.com.br Oxidative enzymes from white-rot fungi, like LiP and laccase, are being explored as a "second-generation" biotechnological approach to pulp bleaching. nih.gov These enzymes can directly attack and degrade lignin, potentially reducing the need for harsh bleaching chemicals and improving the environmental profile of paper production. nih.gov

Potential as Functional Food Ingredients or Nutraceuticals

There is growing interest in utilizing lignin-derived compounds as functional food ingredients or nutraceuticals, primarily due to their antioxidant and antimicrobial properties. rsc.orgresearchgate.net As natural polyphenolic compounds, they have the potential to be used in food preservation and active food packaging. nih.govnih.govrsc.org

Lignin-based materials have been shown to possess excellent antioxidant and antibacterial properties, making them suitable for applications that extend food shelf life and ensure safety. rsc.orgresearchgate.net The phenylpropanoid family, to which 1-(3,4-Dimethoxyphenyl)propane-1,2-diol belongs, is widely present in fruits, vegetables, and grains and is associated with numerous health benefits. nih.gov While direct application of the pure diol as a nutraceutical requires further investigation, its origin from a natural, abundant biopolymer makes it and its derivatives attractive candidates for future development in the functional food and dietary supplement markets.

Use as Building Blocks in Organic Synthesis for Complex Molecules

1-(3,4-Dimethoxyphenyl)propane-1,2-diol, as a derivative of lignin, holds potential as a versatile building block in the synthesis of more complex molecules. Its structure, featuring a substituted aromatic ring and a diol functional group, allows for a variety of chemical transformations. Research into related lignin model compounds has demonstrated that the diol moiety can be a reactive site for creating valuable chemical intermediates.

The synthesis of thermoplastic polyurethanes and polyester resins has been achieved using diols derived from lignin-based phenolics. nih.gov This suggests that 1-(3,4-dimethoxyphenyl)propane-1,2-diol could similarly be employed as a monomer in polymerization reactions. The hydroxyl groups of the diol can react with diisocyanates or dicarboxylic acids to form polyurethane or polyester chains, respectively. This approach aligns with the growing interest in producing bio-based polymers to replace petroleum-derived plastics.

Furthermore, the aromatic ring of 1-(3,4-dimethoxyphenyl)propane-1,2-diol can be subjected to various modifications to create a diverse range of molecular architectures. For instance, related bis(3,4-dimethoxyphenyl) derivatives undergo competing reactions such as reverse Prins and dehydration upon acid treatment, leading to the formation of stilbenes and various carbonyl compounds. researchgate.net Such transformations highlight the potential for creating complex molecular scaffolds from this basic unit.